Home > Products > Screening Compounds P112467 > 1,25-Dihydroxy-19-norprevitamin D3
1,25-Dihydroxy-19-norprevitamin D3 - 144699-06-9

1,25-Dihydroxy-19-norprevitamin D3

Catalog Number: EVT-1199729
CAS Number: 144699-06-9
Molecular Formula: C26H42O3
Molecular Weight: 402.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1,25-Dihydroxy-19-norprevitamin D3 is a synthetic analog of 1,25-dihydroxyvitamin D3, the active form of vitamin D. This compound is notable for its structural modification, specifically the absence of the 19-carbon atom in its A-ring, which distinguishes it from natural vitamin D forms. The removal of this carbon alters the compound's biological properties and receptor interactions, making it a subject of interest in both pharmacological and biochemical research.

Source

This compound is synthesized through various chemical methods that involve complex organic reactions. The primary source of 1,25-dihydroxy-19-norprevitamin D3 is laboratory synthesis rather than natural extraction, as the modified structure does not occur in nature.

Classification

1,25-Dihydroxy-19-norprevitamin D3 belongs to the class of steroid hormones and is categorized under vitamin D analogs. It acts on the vitamin D receptor, influencing calcium homeostasis and bone metabolism.

Synthesis Analysis

Methods

The synthesis of 1,25-dihydroxy-19-norprevitamin D3 typically involves several key steps:

  1. Starting Materials: The synthesis often begins with 25-hydroxyvitamin D3 or its derivatives.
  2. Oxidative Degradation: One common method involves oxidative degradation to convert 25-hydroxyvitamin D3 into intermediates that can be further modified.
  3. Cyclization and Reduction: The process includes cyclization reactions followed by reductions to achieve the desired hydroxylation at specific positions.

Technical Details

One notable synthesis route described by DeLuca and colleagues involves transforming 25-hydroxyvitamin D3 into a cyclovitamin D intermediate before further modifications lead to the final product. This method emphasizes regioselective hydroboration and subsequent cycloreversion reactions to produce 1,25-dihydroxy-19-norprevitamin D3 efficiently .

Molecular Structure Analysis

Structure

The molecular structure of 1,25-dihydroxy-19-norprevitamin D3 can be represented as follows:

  • Molecular Formula: C25H34O3
  • Molecular Weight: Approximately 402.54 g/mol
  • The structure features a steroid backbone with hydroxyl groups at the 1α and 25 positions.

Data

The absence of the 19-carbon atom modifies the compound's conformation and reactivity compared to its parent compounds. It retains two hydroxyl groups that are crucial for receptor binding and biological activity.

Chemical Reactions Analysis

Reactions

1,25-Dihydroxy-19-norprevitamin D3 participates in various chemical reactions typical for steroid derivatives:

  • Hydroxylation: The introduction of hydroxyl groups at specific sites enhances solubility and receptor affinity.
  • Isomerization: Under certain conditions, this compound can undergo isomerization to form different stereoisomers that may exhibit varying biological activities.

Technical Details

The synthesis often employs techniques such as high-performance liquid chromatography for purification and nuclear magnetic resonance spectroscopy for structural confirmation .

Mechanism of Action

Process

The mechanism by which 1,25-dihydroxy-19-norprevitamin D3 exerts its biological effects primarily involves binding to the vitamin D receptor. Upon binding:

  1. Receptor Activation: The compound activates the vitamin D receptor, leading to changes in gene expression.
  2. Calcium Homeostasis: It plays a role in regulating calcium absorption in the intestines and calcium mobilization from bones.

Data

Studies have shown that this analog can exhibit different affinities for the vitamin D receptor compared to its natural counterparts, influencing its effectiveness in various biological contexts .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and heat.
  • Reactivity: Reacts with strong acids or bases; undergoes oxidation under certain conditions.

Relevant data suggest that these properties impact its usability in therapeutic applications .

Applications

Scientific Uses

1,25-Dihydroxy-19-norprevitamin D3 has several applications in scientific research:

  • Pharmacology: Investigated for its potential use in treating conditions related to vitamin D deficiency or resistance.
  • Cancer Research: Explored for its effects on cell proliferation and differentiation in cancer cells due to its interaction with the vitamin D receptor .
  • Bone Health Studies: Used in studies aimed at understanding calcium metabolism and bone density regulation.
Introduction to Vitamin D Analogs

Historical Development of Vitamin D Therapeutics [1]

The therapeutic evolution of vitamin D analogs spans over 350 years, originating with the first clinical descriptions of rickets in 1645 by Daniel Whistler and Francis Glisson. These early observations identified the hallmark skeletal deformities resulting from vitamin D deficiency, termed "the English disease" due to its prevalence in industrialized British cities during the 18th–19th centuries. Industrialization exacerbated the condition through reduced UVB exposure from air pollution and urban living conditions, exemplified by Charles Dickens’ character Tiny Tim as a cultural reference to childhood rickets [1].

The 20th century marked a paradigm shift with the elucidation of vitamin D’s dual origins: nutritional sources (cod liver oil advocated by Percival in the late 1700s) and photochemical synthesis (proposed by Sniadecki in 1822). Palm’s 1890 geographical studies formally linked sunlight deprivation to rickets, a hypothesis later validated by Huldshinsky (1919) and Chick (1922) through ultraviolet light therapy. Concurrently, nutritional research identified vitamin D as a critical anti-rachitic factor distinct from other "vital amines." Structural characterization followed, with vitamin D₂ (ergocalciferol) and D₃ (cholecalciferol) identified in 1931 and 1935, respectively. The hormonal metabolite 1,25-dihydroxyvitamin D₃ [1,25(OH)₂D₃] was discovered in 1967, revealing a nuclear receptor-mediated mechanism that enabled targeted analog design [1] .

Table 1: Key Milestones in Vitamin D Therapeutic Development

PeriodDiscoveryKey Researchers
1645–1650First clinical description of ricketsWhistler, Glisson
1890–1922UV light as anti-rachitic therapyPalm, Huldshinsky, Chick
1920s–1930sIsolation of vitamins D₂ and D₃Windaus, Askew
1967–1975Discovery of 1,25(OH)₂D₃ and VDRDeLuca, Norman
1980s–presentSynthesis of non-calcemic analogs (e.g., 19-nor derivatives)Perlman, DeLuca

Chemical Nomenclature and Structural Classification of 19-Norvitamin D3 Derivatives [5] [7]

19-Norvitamin D₃ derivatives belong to the secosteroid class, characterized by a broken C9-C10 bond in the steroid nucleus. The prototype compound, 1α,25-dihydroxy-19-norprevitamin D₃, has the systematic IUPAC name:(1R,3S)-5-[(Z)-2-[(1R,3aR,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]cyclohex-4-ene-1,3-diol . Its molecular formula is C₂₆H₄₂O₃ (molecular weight: 402.6 g/mol), distinguishing it from classical vitamin D via three critical modifications:

  • C19 Demethylation: Removal of the exocyclic methylene group (CH₂) at carbon 19 on the A-ring, converting it from a methylene to a methine group.
  • Hydroxylation: Retention of 1α- and 25-hydroxyl groups essential for receptor binding.
  • Side Chain: A 6-hydroxy-6-methylheptyl side chain at C17, enhancing metabolic stability [7].

Structurally, 19-nor analogs lack the A-ring β-face steric bulk imposed by C19, permitting conformational flexibility that alters vitamin D receptor (VDR) interactions. Unlike previtamin D (which thermally isomerizes to vitamin D), 19-norprevitamin D₃ derivatives are stabilized synthetic intermediates .

Table 2: Structural Comparison of Vitamin D Compounds

Feature1,25(OH)₂D₃ (Calcitriol)1,25-Dihydroxy-19-norprevitamin D₃
C19 PositionExocyclic methylene (CH₂)Absent (demethylated)
A-Ring ConformationChair form with C19 steric hindranceFlexible due to C19 absence
Side Chain (C17)Sec-butyl (C8H₁₇)6-Hydroxy-6-methylheptyl (C8H₁₆OH)
Molecular FormulaC₂₇H₄₄O₃C₂₆H₄₂O₃

Rationale for 19-Nor Modification: Reduction of Calcemic Activity [1] [3] [4]

The 19-nor modification emerged to address a critical limitation of native 1,25(OH)₂D₃: its potent stimulation of intestinal calcium absorption and bone resorption, leading to hypercalcemia and soft-tissue calcification at therapeutic doses. Mechanistically, demethylation disrupts ligand-driven VDR conformational changes that regulate calcium-transporting genes (e.g., TRPV6, calbindin) while preserving transcriptional activity on non-calcemic pathways [3] [4].

Key biological evidence includes:

  • Reduced Bone Resorption: In parathyroidectomized rats fed calcium-deficient diets, 100 ng/day of 1,25(OH)₂D₃ elevated plasma calcium to 12.4 mg/dL, whereas equivalent 19-nor-1,25(OH)₂D₂ doses yielded only 9.45 mg/dL (P<0.001) [4].
  • Diminished Phosphorus Mobilization: 1,25(OH)₂D₃ (100 ng/day) increased serum phosphorus by 73% in phosphorus-deficient rats, while 19-nor analogs required 10-fold higher doses to achieve comparable effects [4].
  • Clinical Relevance: Hemodialysis patients receiving 20 µg 1,25(OH)₂D₃ exhibited a 36-hour calcium×phosphorus (Ca×P) product of 60.9 mg²/dL², significantly higher than those receiving 120–160 µg 19-nor-1,25(OH)₂D₂ (53.2–54.2 mg²/dL²; P<0.05) despite equivalent PTH suppression [9].

Table 3: Comparative Calcemic Effects of Vitamin D Analogs

Parameter1,25(OH)₂D₃19-nor-1,25(OH)₂D₂Change vs. Native
Calcium Mobilization (rat model)100%10% at equal dose↓ 90%
Phosphorus Elevation (rat model)73% increaseNo effect at equal dose↓ 100%
Ca×P Product (human hemodialysis)60.9 mg²/dL²53.2–54.2 mg²/dL²↓ 11–13%
PTH Suppression54.1%54.4–63.6%Equivalent or superior

The structural basis for this dissociation lies in altered VDR-coactivator recruitment kinetics. 19-nor analogs exhibit slower VDR-RXR heterodimer dissociation rates and preferential binding to helix H12-stabilized VDR conformations, skewing activity toward non-calcemic gene networks (e.g., immunomodulation) [3]. This "dissociated analog" profile enables therapeutic targeting of conditions like secondary hyperparathyroidism, autoimmune disorders, and cancers without hypercalcemia risks [3] [9].

Properties

CAS Number

144699-06-9

Product Name

1,25-Dihydroxy-19-norprevitamin D3

IUPAC Name

(1R,3S)-5-[(Z)-2-[(1R,3aR,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]cyclohex-4-ene-1,3-diol

Molecular Formula

C26H42O3

Molecular Weight

402.6 g/mol

InChI

InChI=1S/C26H42O3/c1-18(7-5-13-25(2,3)29)23-11-12-24-20(8-6-14-26(23,24)4)10-9-19-15-21(27)17-22(28)16-19/h8-10,15,18,21-24,27-29H,5-7,11-14,16-17H2,1-4H3/b10-9-/t18-,21-,22-,23-,24+,26-/m1/s1

InChI Key

PSOPCTKNOIODDD-GTBJOIOPSA-N

SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCC=C2C=CC3=CC(CC(C3)O)O)C

Synonyms

1,25-dihydroxy-19-norprevitamin D3
1alpha,25-(OH)2-19-nor-previtamin D3

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCC=C2C=CC3=CC(CC(C3)O)O)C

Isomeric SMILES

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CCC=C2/C=C\C3=C[C@H](C[C@@H](C3)O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.